molecular formula C13H13NOS B2477807 4-(Thiolan-3-yloxy)quinoline CAS No. 2195877-84-8

4-(Thiolan-3-yloxy)quinoline

Cat. No. B2477807
CAS RN: 2195877-84-8
M. Wt: 231.31
InChI Key: LAMFUSVHTLKINI-UHFFFAOYSA-N
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Description

4-(Thiolan-3-yloxy)quinoline is a derivative of quinoline, a heterocyclic class of organic compounds displaying biologically active and a broad spectrum of pharmaceutical drug scaffolds . Quinoline is the first-line chemotherapeutic treatment for a wide spectrum of bacterial infections .


Synthesis Analysis

Quinoline and its derivatives have been synthesized using various protocols reported in the literature. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Other methods involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .


Molecular Structure Analysis

Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N . Three positions (2, 3, and 4) cannot be changed without a significant loss of biological activity .


Chemical Reactions Analysis

Quinoline undergoes nucleophilic and electrophilic substitution reactions . Various synthesis protocols have been reported for the construction of this scaffold . For example, in the Pfitzinger quinoline synthesis, isatin reacts with an α-methylene carbonyl compound in the presence of a base in ethanol to provide a substituted quinoline derivative .


Physical And Chemical Properties Analysis

Quinoline is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N .

Scientific Research Applications

Antioxidant and Cytoprotective Properties
4-Thio derivatives of quinoline, which include compounds like 4-(Thiolan-3-yloxy)quinoline, have been studied for their pronounced antiradical and antioxidant effects. Research has established their potential as preventive antioxidants, as well as radio and cytoprotectors. These properties suggest their application in mitigating oxidative stress and protecting cells from radiation-induced damage (Brazhko et al., 2015).

Antitumor Activity
New thiazolo[5,4-b]quinoline derivatives, which could include structural analogs of this compound, have been synthesized and evaluated for antitumor activities. These compounds demonstrated significant cytotoxicity against various cell lines, suggesting their potential use in cancer treatment. The research highlights specific structural features essential for antitumor activities, such as a positive charge density and conformational flexibility (Alvarez-Ibarra et al., 1997).

Antimicrobial Activity
Quinoline derivatives, including thio-modified compounds, have shown promising antimicrobial activity against various strains of Mycobacterium, indicating their potential application in treating tuberculosis and related infections. The study of 4-quinazolinol derivatives, which are structurally related to this compound, demonstrated significant activity against atypical strains of mycobacteria (Kuneš et al., 2000).

Cancer Drug Development
Quinoline compounds, including those with thiol modifications, have been extensively used as parental compounds to synthesize molecules with anticancer activities. The synthetic versatility of quinoline allows the generation of diverse derivatives with effective anticancer activity, making them significant in the context of cancer drug development and refinement (Solomon & Lee, 2011).

Mechanism of Action

Target of Action

Quinolines, in general, are known to target bacterial enzymes such as gyrase and topoisomerase iv . These enzymes play a crucial role in bacterial DNA replication, making them effective targets for antimicrobial action .

Mode of Action

Quinolines typically exert their antimicrobial effects by inhibiting the aforementioned bacterial enzymes, thereby disrupting bacterial dna synthesis . This results in the fragmentation of the bacterial chromosome, leading to cell death .

Biochemical Pathways

Quinolines are known to interfere with dna synthesis in bacteria by targeting key enzymes involved in this process . This disruption can lead to downstream effects such as the inhibition of bacterial growth and proliferation .

Pharmacokinetics

Quinolones, a class of drugs that includes quinoline derivatives, are generally well-absorbed and widely distributed in the body, with varying degrees of metabolism and renal excretion .

Result of Action

Given its structural similarity to other quinolines, it may share their ability to cause bacterial cell death by inhibiting key enzymes involved in dna synthesis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(Thiolan-3-yloxy)quinoline. For instance, quinolone antibiotics, which include quinoline derivatives, have been found in various environmental matrices, including surface water, groundwater, and soil . The presence of these compounds in the environment can lead to the development of antibiotic-resistant bacteria .

Safety and Hazards

Quinoline is toxic if swallowed and harmful in contact with skin. It causes skin irritation and serious eye irritation. It is suspected of causing genetic defects and may cause cancer . Acute inhalation exposure to quinoline vapor irritates the eyes, nose, and throat, and may cause headaches, dizziness, and nausea .

Future Directions

Quinolines have become important compounds because of their variety of applications in medicinal, synthetic organic chemistry as well as in the field of industrial chemistry . In recent years, there are greater societal expectations that chemists should produce greener and more sustainable chemical processes . This opens a new window of opportunity for medicinal chemists to access more biomolecular quinolines for future drug development .

properties

IUPAC Name

4-(thiolan-3-yloxy)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NOS/c1-2-4-12-11(3-1)13(5-7-14-12)15-10-6-8-16-9-10/h1-5,7,10H,6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAMFUSVHTLKINI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1OC2=CC=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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